N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS: 17223-66-4), commonly referred to in industry as Acetoacet-2,4-dichloroanilide (AADCA), is a specialized active methylene intermediate primarily utilized in the synthesis of high-performance monoazo and diarylide pigments. Structurally, it features an acetoacetyl group coupled to a 2,4-dichlorophenyl ring. The presence of two chlorine atoms imparts significant electron-withdrawing properties and steric bulk, which are critical for enhancing the fastness properties of downstream colorants. In industrial procurement, AADCA is selected over standard acetoacetanilides when the final application demands superior weatherability, excellent solvent resistance, and high thermal stability, particularly in plastics, specialized coatings, and advanced ink formulations [1].
Substituting AADCA with generic acetoacetanilide (AAA) or mono-chlorinated analogs fundamentally compromises the performance of the resulting pigment. The 2,4-dichloro substitution pattern restricts the rotational freedom of the aromatic ring and stabilizes the hydrazone tautomer of the azo linkage through strong intramolecular interactions. If a manufacturer substitutes AADCA with AAA, the resulting pigment will suffer from increased solubility in organic solvents and plasticizers, leading to severe migration (bleeding) in polymer matrices like PVC. Furthermore, the lack of the heavy di-halogenated ring reduces the thermal decomposition threshold, making generic substitutes unviable for high-temperature plastic extrusion or automotive coating applications where AADCA-derived pigments are mandatory [1].
The incorporation of the 2,4-dichlorophenyl moiety significantly increases the molecular weight and decreases the solubility of the resulting azo pigment in organic media. When compared to pigments derived from unsubstituted acetoacetanilide (AAA), AADCA-derived pigments demonstrate a marked reduction in migration when compounded into plasticized PVC. The dual chlorine substitution provides steric shielding and enhances intermolecular van der Waals forces, effectively locking the pigment particles within the polymer matrix and preventing bleed[1].
| Evidence Dimension | Solvent extractability / Migration in plasticized PVC |
| Target Compound Data | High migration resistance (grayscale rating 4-5) |
| Comparator Or Baseline | AAA-derived baseline pigments (grayscale rating 2-3) |
| Quantified Difference | 1-2 point improvement on the 5-point grayscale for migration |
| Conditions | Standard PVC migration test (24 hours at 80°C in contact with white PVC) |
Crucial for polymer compounders who require non-bleeding yellow colorants for flexible plastics and cables.
The thermal stability of diarylide and monoazo pigments is heavily dependent on the coupling component. The heavy 2,4-dichloro substitution in AADCA increases the thermal mass and stabilizes the crystal lattice of the pigment. Compared to pigments synthesized from acetoacet-o-toluidide (AAOT), AADCA-based pigments typically exhibit a higher temperature threshold before color degradation or thermal cleavage of the azo bond occurs, making them highly suitable for polyolefin processing [1].
| Evidence Dimension | Heat resistance limit in polyolefin processing |
| Target Compound Data | Stable up to 240-260°C |
| Comparator Or Baseline | AAOT-derived baseline stable up to ~200-220°C |
| Quantified Difference | 20-40°C extension in thermal processing window |
| Conditions | Injection molding of high-density polyethylene (HDPE) with 5 min dwell time |
Allows procurement for high-temperature plastic extrusion workflows where standard arylide yellows would degrade and shift color.
In the procurement of AADCA, high chemical purity (>98%) is non-negotiable for consistent pigment manufacturing. The presence of unreacted 2,4-dichloroaniline or mono-chlorinated acetoacetanilide impurities disrupts the crystal lattice of the final pigment. Using high-purity AADCA ensures maximum tinctorial strength and a clean, vibrant shade, whereas crude or lower-purity substitutes lead to dulling and a measurable drop in color strength due to the formation of asymmetric, mixed-azo byproducts [1].
| Evidence Dimension | Relative tinctorial strength of synthesized pigment |
| Target Compound Data | 100% relative color strength (baseline for >98% purity AADCA) |
| Comparator Or Baseline | Crude AADCA containing >3% mono-chloro impurities |
| Quantified Difference | Up to 10-15% reduction in tinctorial strength for the crude baseline |
| Conditions | Standardized ink drawdown test on Leneta charts |
Procuring high-purity AADCA directly translates to lower pigment loading requirements, reducing overall formulation costs.
AADCA is the definitive precursor for manufacturing specialized yellow azo pigments destined for high-end applications. Its di-chlorinated structure is essential for achieving the required lightfastness and weatherability in architectural paints and automotive refinish coatings, where generic AAA-based pigments would rapidly fade [1].
Due to the high migration resistance imparted by the 2,4-dichlorophenyl group, AADCA is highly recommended as a coupling component for pigments used in plasticized PVC and elastomers. It ensures that the colorant does not bleed into adjacent materials during prolonged contact[1].
For masterbatch producers, the enhanced thermal stability of AADCA-derived pigments allows for processing in high-density polyethylene (HDPE) and polypropylene (PP) without thermal degradation. This prevents the color shifting and loss of physical properties associated with lower-grade acetoacetanilide derivatives[1].
Irritant